molecular formula C39H74O6 B8259267 Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester CAS No. 7331-54-6

Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester

Cat. No.: B8259267
CAS No.: 7331-54-6
M. Wt: 639.0 g/mol
InChI Key: IFYBWPKHPHAYOU-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester is a complex fatty acid ester characterized by a glycerol backbone (1,3-propanediyl) substituted with two hexadecanoic acid (palmitic acid) groups at positions 1 and 3, and a 2-(1-oxobutoxy) group at position 2.

Properties

IUPAC Name

(2-butanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-37(40)43-34-36(45-39(42)31-6-3)35-44-38(41)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYBWPKHPHAYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214175
Record name 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7331-54-6
Record name 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7331-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with 1,3-propanediol and butyric anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.

    Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing hexadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing lipid metabolism and cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogous glycerol esters and related fatty acid derivatives, focusing on molecular structure, substituents, and functional properties.

Structural and Functional Comparison

Table 1: Key Properties of Hexadecanoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester (Target) C₃₇H₆₈O₆* ~632.9* Palmitate (C16) at 1,3; 2-(1-oxobutoxy) Hypothesized: High lipophilicity, stability -
Hexadecanoic acid, 2-hydroxy-1,3-propanediyl ester (α-monopalmitin) C₁₉H₃₈O₅ 346.5 Palmitate at 1,3; hydroxyl at 2 Emulsifier, antitumor potential
Hexadecanoic acid, 2-[(1-oxotetradecyl)oxy]-1,3-propanediyl ester C₄₉H₉₄O₆ 779.3 Palmitate at 1,3; tetradecanoyloxy at 2 Structural lipid analog, lipophilic
Hexadecanoic acid ethyl ester C₁₈H₃₆O₂ 284.5 Ethyl ester of palmitic acid Volatile, flavoring agent
Hexadecanoic acid methyl ester C₁₇H₃₄O₂ 270.5 Methyl ester of palmitic acid Common in plant extracts, low polarity
Hexadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester C₃₇H₇₂O₆ 613.0 Palmitate at 1,3; hydroxymethyl at 2 Hydrophilic-lipophilic balance

*Hypothetical values based on structural analogs.

Structural Nuances and Implications

Substituent Effects: The 2-(1-oxobutoxy) group in the target compound introduces a branched alkoxy chain with a ketone functional group. This contrasts with α-monopalmitin (), which retains a hydroxyl group at position 2, enhancing its emulsifying properties. The oxobutoxy group likely increases steric hindrance and alters solubility compared to hydroxyl or simple acyl substituents. In 2-[(1-oxotetradecyl)oxy]-1,3-propanediyl ester (), the longer tetradecanoyloxy chain enhances lipophilicity, suggesting the target compound’s oxobutoxy group may moderate hydrophobicity while retaining stability.

Biological Activity: Glycerol esters like α-monopalmitin exhibit antitumor activity in vitro (), attributed to interactions with cellular membranes or enzymatic pathways. The target compound’s oxobutoxy group could modulate similar activities by influencing membrane permeability or metabolic cleavage. Hexadecanoic acid ethyl ester () is volatile and used in flavoring, whereas the target compound’s larger size and substituted backbone likely reduce volatility, making it more suitable for non-volatile applications (e.g., surfactants or drug delivery).

Synthetic Considerations :

  • The synthesis of such esters typically involves acylation of glycerol or polyols with activated fatty acids (e.g., acid chlorides). The oxobutoxy substituent may require selective protection-deprotection strategies to avoid side reactions.

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